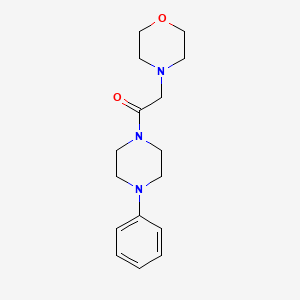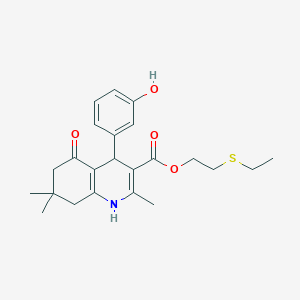![molecular formula C27H25N3O7 B11094772 4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11094772.png)
4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including carboxylic acid, amide, and aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is the coupling of 4-carboxyaniline with 2,2-dimethylpropanoyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with 3-amino-5-benzoylbenzoic acid to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-({3-[(4-Carboxyanilino)carbonyl]-5-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid
- This compound
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain targets.
Properties
Molecular Formula |
C27H25N3O7 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-[[3-[(4-carboxyphenyl)carbamoyl]-5-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H25N3O7/c1-27(2,3)26(37)30-21-13-17(22(31)28-19-8-4-15(5-9-19)24(33)34)12-18(14-21)23(32)29-20-10-6-16(7-11-20)25(35)36/h4-14H,1-3H3,(H,28,31)(H,29,32)(H,30,37)(H,33,34)(H,35,36) |
InChI Key |
RFVBGKMTHNWSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11094692.png)
![(5Z)-5-(thiophen-3-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11094697.png)

![4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide](/img/structure/B11094713.png)
methanone](/img/structure/B11094717.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B11094719.png)
![2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol](/img/structure/B11094734.png)



![N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B11094754.png)
![Ethyl 6'-amino-5-chloro-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11094756.png)
![N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B11094768.png)
![N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline](/img/structure/B11094775.png)
